(+)-Papaveroxinoline Acetate
(+)-Papaveroxinoline Acetate
Brand Name:
Vulcanchem
CAS No.:
106982-95-0
VCID:
VC20836856
InChI:
InChI=1S/C26H31NO9/c1-14(28)33-12-18-17(7-8-19(30-4)23(18)31-5)24(36-15(2)29)22-21-16(9-10-27(22)3)11-20-25(26(21)32-6)35-13-34-20/h7-8,11,22,24H,9-10,12-13H2,1-6H3/t22-,24+/m1/s1
SMILES:
CC(=O)OCC1=C(C=CC(=C1OC)OC)C(C2C3=C(C4=C(C=C3CCN2C)OCO4)OC)OC(=O)C
Molecular Formula:
C26H31NO9
Molecular Weight:
501.5 g/mol
(+)-Papaveroxinoline Acetate
CAS No.: 106982-95-0
Cat. No.: VC20836856
Molecular Formula: C26H31NO9
Molecular Weight: 501.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106982-95-0 |
|---|---|
| Molecular Formula | C26H31NO9 |
| Molecular Weight | 501.5 g/mol |
| IUPAC Name | [6-[(S)-acetyloxy-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxyphenyl]methyl acetate |
| Standard InChI | InChI=1S/C26H31NO9/c1-14(28)33-12-18-17(7-8-19(30-4)23(18)31-5)24(36-15(2)29)22-21-16(9-10-27(22)3)11-20-25(26(21)32-6)35-13-34-20/h7-8,11,22,24H,9-10,12-13H2,1-6H3/t22-,24+/m1/s1 |
| Standard InChI Key | PORLMVUCRQGQQT-VWNXMTODSA-N |
| Isomeric SMILES | CC(=O)OCC1=C(C=CC(=C1OC)OC)[C@@H]([C@H]2C3=C(C4=C(C=C3CCN2C)OCO4)OC)OC(=O)C |
| SMILES | CC(=O)OCC1=C(C=CC(=C1OC)OC)C(C2C3=C(C4=C(C=C3CCN2C)OCO4)OC)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1=C(C=CC(=C1OC)OC)C(C2C3=C(C4=C(C=C3CCN2C)OCO4)OC)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator